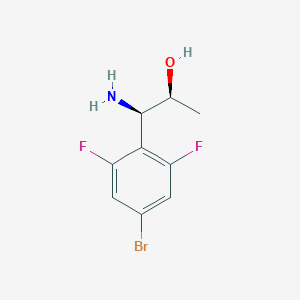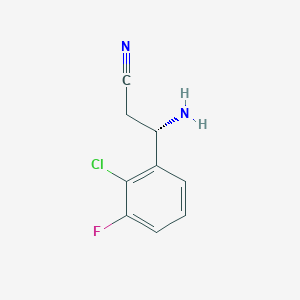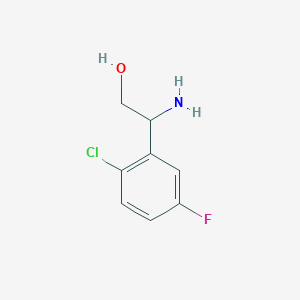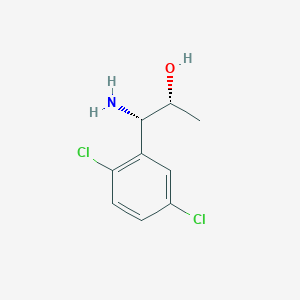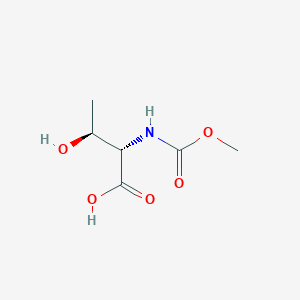![molecular formula C7H5BrFN3O B15236742 6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236742.png)
6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one is a chemical compound that belongs to the class of triazolopyridines This compound is characterized by the presence of bromine, fluorine, and methyl groups attached to a triazolopyridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The initial step involves the formation of the triazole ring through a cyclization reaction. This can be achieved by reacting a suitable hydrazine derivative with a nitrile compound under acidic or basic conditions.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst, while fluorination can be achieved using a fluorinating agent such as Selectfluor.
Methylation: The methyl group is introduced through a methylation reaction, typically using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines, thiols, and alkoxides can be used in the presence of a base or catalyst.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are employed under inert atmosphere conditions.
Major Products Formed
The major products formed from these reactions include substituted triazolopyridines, oxidized or reduced derivatives, and coupled products with various functional groups.
Aplicaciones Científicas De Investigación
6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is utilized in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Flubromazolam: A triazolobenzodiazepine with similar structural features but different pharmacological properties.
Bromazolam: Another triazolobenzodiazepine with bromine and methyl groups but lacking the fluorine atom.
Desmethyletizolam: A triazolobenzodiazepine derivative with different substitution patterns.
Uniqueness
6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one is unique due to its specific combination of bromine, fluorine, and methyl groups attached to the triazolopyridine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C7H5BrFN3O |
|---|---|
Peso molecular |
246.04 g/mol |
Nombre IUPAC |
6-bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C7H5BrFN3O/c1-11-7(13)12-3-4(8)2-5(9)6(12)10-11/h2-3H,1H3 |
Clave InChI |
LLHDEVYFBDYVND-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)N2C=C(C=C(C2=N1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


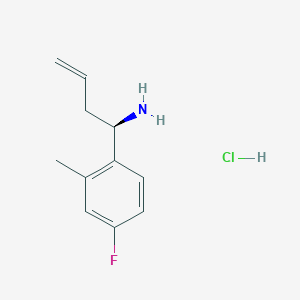
![3-(6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)pyridin-3-YL)prop-2-YN-1-OL](/img/structure/B15236672.png)


